molecular formula C7H4ClFO2 B126250 2-Chloro-4-fluorobenzoic acid CAS No. 2252-51-9

2-Chloro-4-fluorobenzoic acid

Cat. No.: B126250
CAS No.: 2252-51-9
M. Wt: 174.55 g/mol
InChI Key: GRPWQLDSGNZEQE-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzoic acid is an organic compound with the molecular formula C7H4ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is a white crystalline solid and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and liquid crystal materials .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Chloro-4-fluorobenzoic acid are not well-documented. It is known that halogenated benzoic acids can participate in various biochemical reactions. They can form hydrogen-bonded complexes with other compounds

Cellular Effects

It is known that halogenated benzoic acids can influence cell function

Molecular Mechanism

It is known that halogenated benzoic acids can form hydrogen-bonded complexes with other compounds , which could potentially influence their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and soluble in 95% ethanol .

Metabolic Pathways

It is known that halogenated benzoic acids can participate in various biochemical reactions

Transport and Distribution

It is known that halogenated benzoic acids can form hydrogen-bonded complexes with other compounds , which could potentially influence their localization or accumulation.

Subcellular Localization

It is known that halogenated benzoic acids can form hydrogen-bonded complexes with other compounds , which could potentially influence their activity or function in specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

    From m-chloroaniline: The preparation involves several steps starting with m-chloroaniline. The amino group is protected using 2-(trimethylsilyl)ethoxymethyl chloride, followed by formylation through a Vilsmeier-Haack reaction.

    From 2-chloro-4-fluorotoluene: This method involves adding 2-chloro-4-fluorotoluene and nitric acid solution into an autoclave, introducing oxygen, and carrying out a high-pressure reflux reaction.

Industrial Production Methods

The industrial production of 2-chloro-4-fluorobenzoic acid typically involves the use of environmentally friendly methods to minimize waste and reduce costs. For example, using nitric acid instead of potassium permanganate as an oxidizing agent and recycling the nitric acid to reduce high-salt wastewater .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Chloro-4-fluorobenzoic acid can undergo oxidation reactions to form various derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which are used in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzoic acid
  • 4-Chloro-2-fluorobenzoic acid
  • 2-Chloro-4,5-difluorobenzoic acid

Uniqueness

2-Chloro-4-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms at positions 2 and 4, respectively, enhances its reactivity and selectivity in various chemical reactions and biological interactions .

Properties

IUPAC Name

2-chloro-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPWQLDSGNZEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177038
Record name 2-Chloro-4-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2252-51-9
Record name 2-Chloro-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2252-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-fluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-chloro-4-fluoro-
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Record name 2-Chloro-4-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

2.1 g (20 mmol) of acetic anhydride were added dropwise at 0° C. to a mixture of 2.0 g (8 mmol) of 2-chloro-4-fluoro-4'-methylbenzophenone, 9.9 g (0.07 mol) of disodium hydrogenphosphate and 3.8 g (40 mmol) of urea/hydrogen peroxide adduct in 50 ml of dichloromethane. The resulting mixture was then allowed to warmup to room temperature. After 12 h at 20° C., it was neutralized with sodium hydrogencarbonate solution and the aqueous phase was subsequently extracted with dichloromethane. The solvent was then distilled off from the organic phase under vacuum. 50 g of 70% sulfuric acid were added to the residue (2.5 g, containing ca. 80% of phenyl 2-chloro-4-fluorobenzoate) and the mixture was heated for 6 h at the boiling point. Dilution of the cooled mixture, extraction with methyl tert-butyl ether, drying, removal of the solvent and recrystallization of the crude product from water gives 1.0 g (5.7 mmol, 72%) of 2-chloro-4-fluorobenzoic acid in the form of a colorless powder (m.p. 182°-186° C.).
[Compound]
Name
powder
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
2-chloro-4-fluoro-4'-methylbenzophenone
Quantity
2 g
Type
reactant
Reaction Step Two
Name
disodium hydrogenphosphate
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

12.4 g (0.05 mol) of 2-chloro-4-fluoro-4'-methylbenzophenone in 30 ml of tetrahydrofuran were added dropwise to a solution of 19.0 g (0.1 mol) of toluene-4-sulfonic acid hydrate and 3.8 g (0.1 mol) of 90% hydrogen peroxide in 100 ml of tetrahydrofuran. The mixture was subsequently stirred for 12 h at 20° C. and then diluted with 100 g of water. Further processing as described in Example 22 gave 7.6 g (43.5 mmol, 87%) of 2-chloro-4-fluorobenzoic acid (m.p. 181°-186° C.).
Name
2-chloro-4-fluoro-4'-methylbenzophenone
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the intermolecular interactions observed in crystals of 2-chloro-4-fluorobenzoic acid?

A1: Research using high-resolution X-ray diffraction and theoretical calculations has revealed interesting intermolecular interactions within this compound crystals [, ]. The compound exhibits short Cl···F contacts characterized as attractive type II interactions according to Bader's "atoms in molecules" (AIM) approach. This suggests a degree of halogen bonding, a non-covalent interaction gaining increasing attention in fields like crystal engineering and drug design.

Q2: Can you elaborate on the nature of these halogen interactions and their significance?

A2: Halogen interactions, specifically the Cl···F type observed in this compound [, ], arise from anisotropic electron distribution around the halogen atoms. This anisotropy leads to regions of positive electrostatic potential on the halogen, termed the "σ-hole," which can attractively interact with electron-rich regions of neighboring molecules. The presence and strength of these interactions can influence crystal packing, and by extension, physical properties like melting point and solubility.

Q3: Has this compound been used as a building block for synthesizing other compounds?

A3: Yes, this compound serves as a starting material in the multi-step synthesis of saflufenacil [], a herbicide known for its efficacy. The synthesis involves esterification, nitration, reduction, and cyclization reactions, highlighting the versatility of this compound as a chemical precursor.

Q4: Are there any studies on metal complexes incorporating this compound as a ligand?

A4: Research has explored the coordination chemistry of this compound with rare earth elements [, , ]. These studies report the synthesis, crystal structures, and luminescent properties of lanthanide complexes containing this compound as a ligand, often in combination with other molecules like 2,2':6′,2″-terpyridine or 2,2'-bipyridine. This research suggests potential applications in areas like luminescent materials and sensing.

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